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molecular formula C12H13NO2 B2508657 2,3,3-trimethyl-3H-indole-4-carboxylic acid CAS No. 1361397-78-5

2,3,3-trimethyl-3H-indole-4-carboxylic acid

Cat. No. B2508657
M. Wt: 203.241
InChI Key: DLFRWILZUBBIOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09441270B2

Procedure details

A solution of 3-hydrazinobenzoic acid (30.0 g, 197 mmol), isopropylmethylketone (31.7 mL, 296 mmol) in ethanol (500 mL) and sulfuric acid (5 mL) was heated under reflux in an oil bath for 20 h. After cooling to ambient temperature the solvent was evaporated off under reduced pressure to a small volume of ˜200 mL. Collected the solid with a filter funnel, washed with iPrOH (3×30 mL) and ethyl ether (3×30 mL) and dried. Further drying of the solid in an oven at 45° C. under high vacuum for 18 h provided 32.59 g (81.3%) of the product. (This is [0148]1.2)
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
31.7 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
81.3%

Identifiers

REACTION_CXSMILES
[NH:1]([C:3]1[CH:4]=[C:5]([CH:9]=[CH:10][CH:11]=1)[C:6]([OH:8])=[O:7])N.[CH:12]([C:15]([CH3:17])=O)([CH3:14])[CH3:13]>C(O)C.S(=O)(=O)(O)O>[CH3:17][C:15]1[C:12]([CH3:14])([CH3:13])[C:4]2[C:3](=[CH:11][CH:10]=[CH:9][C:5]=2[C:6]([OH:8])=[O:7])[N:1]=1

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
N(N)C=1C=C(C(=O)O)C=CC1
Name
Quantity
31.7 mL
Type
reactant
Smiles
C(C)(C)C(=O)C
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
5 mL
Type
solvent
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux in an oil bath for 20 h
Duration
20 h
CUSTOM
Type
CUSTOM
Details
was evaporated off under reduced pressure to a small volume of ˜200 mL
CUSTOM
Type
CUSTOM
Details
Collected the solid with a filter funnel
WASH
Type
WASH
Details
washed with iPrOH (3×30 mL) and ethyl ether (3×30 mL)
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
Further drying of the solid in an oven at 45° C. under high vacuum for 18 h
Duration
18 h

Outcomes

Product
Name
Type
product
Smiles
CC1=NC2=CC=CC(=C2C1(C)C)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 32.59 g
YIELD: PERCENTYIELD 81.3%
YIELD: CALCULATEDPERCENTYIELD 81.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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